1-Phenethyl-N-phenylpiperidin-4-amine, also known as despropionylfentanyl, is a synthetic organic compound classified within the phenethylamine family. This compound shares structural similarities with fentanyl, a highly potent opioid analgesic. Its molecular architecture features a phenethyl group attached to a piperidine ring, which is further substituted by a phenyl group, contributing to its unique chemical and pharmacological properties.
1-Phenethyl-N-phenylpiperidin-4-amine is synthesized in laboratory settings and is not found naturally. It is primarily classified as a synthetic opioid due to its interaction with opioid receptors in the central nervous system. This compound is often studied for its potential analgesic effects and its role in the development of new opioid medications .
The synthesis of 1-phenethyl-N-phenylpiperidin-4-amine typically involves several methods, with reductive amination being one of the most common. A notable approach includes the reaction of 4-piperidone with phenethylamine under reductive conditions, utilizing reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of palladium on carbon as a catalyst. This method can be scaled up for industrial production using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
The molecular formula of 1-phenethyl-N-phenylpiperidin-4-amine is , with a molecular weight of approximately 288.41 g/mol. The structural representation can be described as follows:
1-Phenethyl-N-phenylpiperidin-4-amine can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic medium |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Presence of bases (e.g., triethylamine) |
The mechanism of action for 1-phenethyl-N-phenylpiperidin-4-amine primarily involves its interaction with mu-opioid receptors in the central nervous system. By mimicking endogenous opioids, this compound inhibits neurotransmitter release, leading to effects such as analgesia and euphoria. Its ability to efficiently cross the blood-brain barrier contributes to its potency as an analgesic agent .
1-Phenethyl-N-phenylpiperidin-4-amine typically appears as a white crystalline solid. Its melting point and solubility characteristics are influenced by its structural components.
The chemical stability of this compound allows it to participate in various reactions without significant decomposition under standard conditions. Its solubility in organic solvents facilitates its use in synthetic processes.
1-Phenethyl-N-phenylpiperidin-4-amine has several applications in scientific research:
The discovery of 1-phenethyl-N-phenylpiperidin-4-amine (commonly designated as 4-ANPP or norfentanyl precursor) represents a pivotal chapter in opioid medicinal chemistry, tracing its origins to Paul Janssen's pioneering work in the late 1950s. Janssen systematically explored structural modifications of meperidine (pethidine), leading to the prototypical 4-anilidopiperidine scaffold that defined fentanyl and its analogs [2]. This scaffold established four critical structural domains governing pharmacological activity:
The strategic incorporation of the N-phenethyl moiety in 1-phenethyl-N-phenylpiperidin-4-amine marked a breakthrough, enhancing lipophilicity and MOR affinity. This modification yielded fentanyl—a compound 50-100 times more potent than morphine due to improved blood-brain barrier penetration [2] [6]. Subsequent decades witnessed systematic exploration of this core structure, yielding clinically indispensable agents like sufentanil (1974), alfentanil (1976), and remifentanil (1996), each engineered for specific pharmacokinetic profiles while retaining the 4-anilidopiperidine core [2].
Table 1: Evolution of Key 4-Anilidopiperidine Analogs
Compound | Development Year | Key Structural Modification | Primary Clinical Application |
---|---|---|---|
Fentanyl | 1968 | Base 4-anilidopiperidine with N-phenethyl | Surgical anesthesia, chronic pain |
Sufentanil | 1984 | Thienyl ring substitution; methoxymethyl group | Cardiovascular surgery, PCA |
Alfentanil | 1986 | Tetrazolyl ring; shorter acyl chain | Short-duration procedures |
Remifentanil | 1996 | Ester-linked propanoate chain | Ultra-short acting anesthesia |
Carfentanil | 1986* | β-Carbonyl extension; 2-methoxy substitution | Large animal veterinary anesthesia |
*Veterinary approval timeline* [2] [9]
1-Phenethyl-N-phenylpiperidin-4-amine serves as the penultimate precursor in both licit and illicit fentanyl synthesis. Its significance stems from its position in the convergent synthetic pathway:
Synthetic Pathway:
In clandestine contexts, 4-ANPP (the des-phenethyl derivative) and 1-phenethyl-N-phenylpiperidin-4-amine are schedule II controlled substances under the Controlled Substances Act. This designation reflects their indispensability in synthesizing not only fentanyl but also halogenated analogs (e.g., para-fluorofentanyl, ortho-fluorofentanyl) flooding illicit markets [4]. The DEA's 2023 ruling expanded control to include halide salts of 4-anilinopiperidine, acknowledging traffickers' use of these derivatives to circumvent precursor regulations [4].
Table 2: Key Intermediates in Fentanyl Analog Production
Intermediate | Chemical Function | DEA Scheduling Status | Role in Illicit Production |
---|---|---|---|
4-Anilinopiperidine (4-AP) | Core piperidine-aniline structure | List I Chemical | Precursor for multiple fentanyl analogs |
1-Phenethyl-N-phenylpiperidin-4-amine | N-Phenethylated 4-AP derivative | Schedule II | Direct fentanyl precursor |
4-ANPP (Norfentanyl) | N-Desphenethyl fentanyl metabolite/precursor | Schedule II | Intermediate in fentanyl/analog synthesis |
Halides of 4-anilinopiperidine | Alkylating agents for N-modifications | Proposed List I (2023) | Synthesis of fluorinated/chlorinated analogs |
Seizure data underscores their centrality: Forensic labs reported 156,629 fentanyl identifications in 2021, with halogenated analogs surging to 19,831 cases—a >20-fold increase from 2020 [4] [9].
Beyond its industrial utility, 1-phenethyl-N-phenylpiperidin-4-amine provides a molecular template for probing structure-activity relationships (SAR) in opioid design. Its modular structure enables rational modifications:
Computational studies reveal that the phenethyl moiety enhances binding pocket occupancy within MOR's transmembrane domain. Molecular docking confirms hydrophobic interactions between the phenyl ring and TM3/TM6 residues (e.g., Trp293, Ile322), while the protonated piperidine nitrogen forms a salt bridge with Asp147 [1]. This explains why chain shortening (phenmethyl) or lengthening (phenylpropyl) drastically reduces potency—altering this critical van der Waals interface [2].
Table 3: Binding Affinities of Select Fentanyl Analogs Relative to Lead Structures
Compound | Structural Modification Site | MOR IC₅₀ or Relative Potency (Morphine=1) | Key Pharmacological Consequence |
---|---|---|---|
Fentanyl | Base structure | 3.45 ± 0.45 × 10⁻⁹ M [GPI] | High μ-selectivity, rapid onset |
3-Methylfentanyl (cis) | C3-methylation on piperidine | ~6,000x morphine | Ultra-potency, prolonged respiratory depression |
Carfentanil | β-Keto; 2-methoxy substitution | 10,000-100,000x morphine | Extreme potency; veterinary use only |
Acrylfentanyl | Acrylamide substitution | ~100x morphine | Rapid metabolism, detection evasion |
Triazole Derivative (6d) | Triazole in ethylene linker | 1.9 µM | Moderate MOR/σ1R bifunctional activity |
GPI: Guinea pig ileum assay [1] [9]
Furthermore, metabolic stability insights derive from this core: Oxidative N-dealkylation of fentanyl's phenethyl group—catalyzed by CYP3A4—generates norfentanyl (1-phenethyl-N-phenylpiperidin-4-amine's de-alkylated analog) as the primary metabolite [7]. This pathway informs the design of analogs resistant to cytochrome P450 degradation (e.g., remifentanil's esterase hydrolysis) [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0